

The Discovery and Initial Characterization of Human Cathelicidin hCAP18: A Technical Guide

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Compound of Interest

Compound Name: LL-37, Human

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Introduction

Cathelicidins represent a crucial family of antimicrobial peptides (AMPs) that serve as effector molecules of the innate immune system.[1][2] These peptides are characterized by a conserved N-terminal pro-sequence, known as the cathelin-like domain, and a highly variable C-terminal domain which constitutes the mature, biologically active peptide.[2][3][4] In humans, only one cathelicidin has been identified: the human cationic antimicrobial protein 18 (hCAP18).[1][5][6] The hCAP18 proprotein is proteolytically processed to release the 37-amino acid, C-terminal peptide LL-37, which is named for its first two leucine residues.[6][7][8] This peptide is the primary effector molecule, exhibiting a broad range of antimicrobial and immunomodulatory functions that are central to host defense.[2][9][10] This guide provides an in-depth overview of the discovery, gene structure, protein characteristics, and initial functional analysis of hCAP18/LL-37.

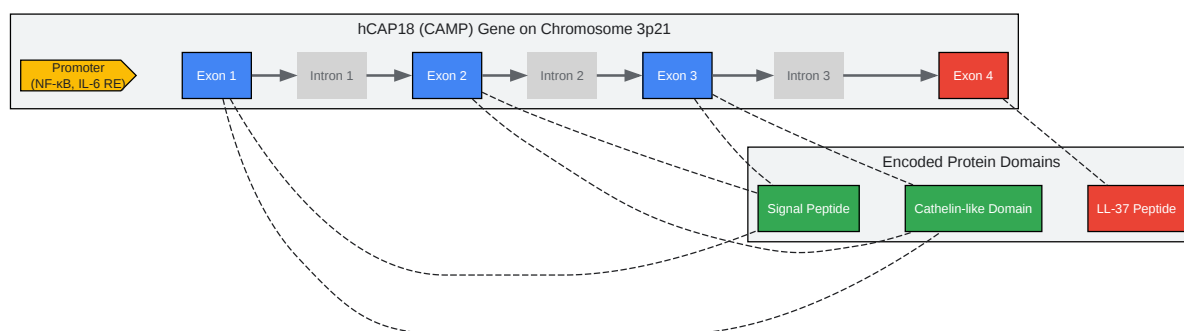
Discovery, Gene Structure, and Expression

The discovery of hCAP18 originated from the cloning of its cDNA from human bone marrow.[11][12] The gene encoding hCAP18, designated as the Cathelicidin Antimicrobial Peptide (CAMP) gene, is located on human chromosome 3p21.[7] The gene spans approximately 2 kilobases and consists of four exons and three introns.[13]

- Exons 1-3: Encode the N-terminal signal peptide and the highly conserved cathelin-like domain.[13]
- Exon 4: Encodes the C-terminal domain, which, upon cleavage, becomes the active LL-37 peptide.[13]

The promoter region of the CAMP gene lacks canonical TATA or CAAT boxes but contains regulatory elements responsive to transcription factors such as NF- κ B and NF-IL-6, as well as cytokines like Interleukin-6 (IL-6).[7][14][15] This allows for tight regulation of its expression during infection and inflammation.[7]

Expression of hCAP18 is most prominent in myeloid cells.[12] It is synthesized during the myelocyte and metamyelocyte stages of myeloid cell maturation.[5][6][8] Beyond neutrophils, hCAP18 expression has been identified in a wide array of tissues, including various squamous epithelia of the mouth, tongue, esophagus, and respiratory tract, where it contributes to mucosal immunity.[3][11][12][14][15] Its expression can be induced in keratinocytes in response to injury or infection.[16]



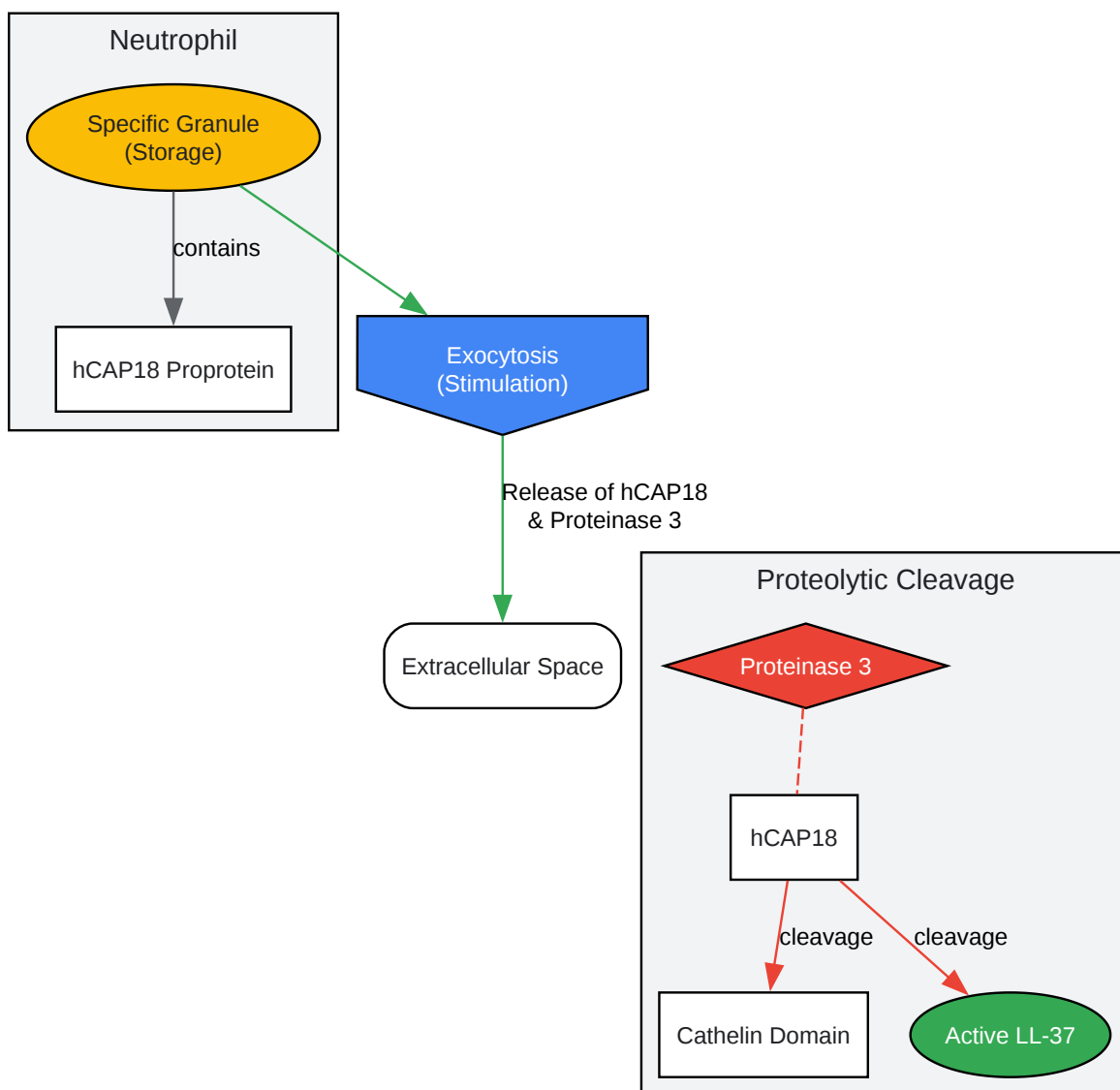
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Caption: Structure of the human hCAP18 (CAMP) gene and corresponding protein domains.

Protein Structure, Localization, and Processing

The hCAP18 proprotein is an ~18 kDa molecule composed of three distinct domains: a signal peptide, the cathelin-like domain, and the C-terminal LL-37 domain.[7][17] In neutrophils, its primary reservoir, hCAP18 is localized to the specific (secondary) granules, where it is stored in its unprocessed, inactive form.[5][6][8] It colocalizes and comobilizes with lactoferrin, a marker for specific granules.[5][6][8][18]

Activation of hCAP18 occurs through proteolytic cleavage, which liberates the C-terminal LL-37 peptide from the inhibitory cathelin-like domain.[6] Initial studies aimed to identify the responsible protease and the physiological context for this cleavage. It was demonstrated that this processing does not occur within the phagolysosome but rather extracellularly following neutrophil exocytosis.[19][20] Of the serine proteases found in azurophil granules, proteinase 3 (PR3) was identified as the enzyme solely responsible for cleaving hCAP18 to generate the active LL-37 peptide.[19][20][21] In epithelial tissues, other proteases like kallikreins can process hCAP18.[22]



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Caption: Processing of hCAP18 to active LL-37 peptide after neutrophil exocytosis.

Initial Characterization: Antimicrobial and Immunomodulatory Activity

The initial characterization of LL-37 focused on its antimicrobial capabilities. The peptide was found to exhibit broad-spectrum activity against numerous Gram-positive and Gram-negative

bacteria, as well as some fungi.[\[9\]](#)[\[10\]](#)[\[23\]](#)

Antimicrobial Activity

The primary mechanism of LL-37's antimicrobial action is the disruption of microbial cell membranes.[\[9\]](#) Its cationic nature facilitates binding to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[\[9\]](#) Following binding, the amphipathic peptide inserts into the lipid bilayer, leading to pore formation, increased permeability, and ultimately cell lysis and death.[\[9\]](#)

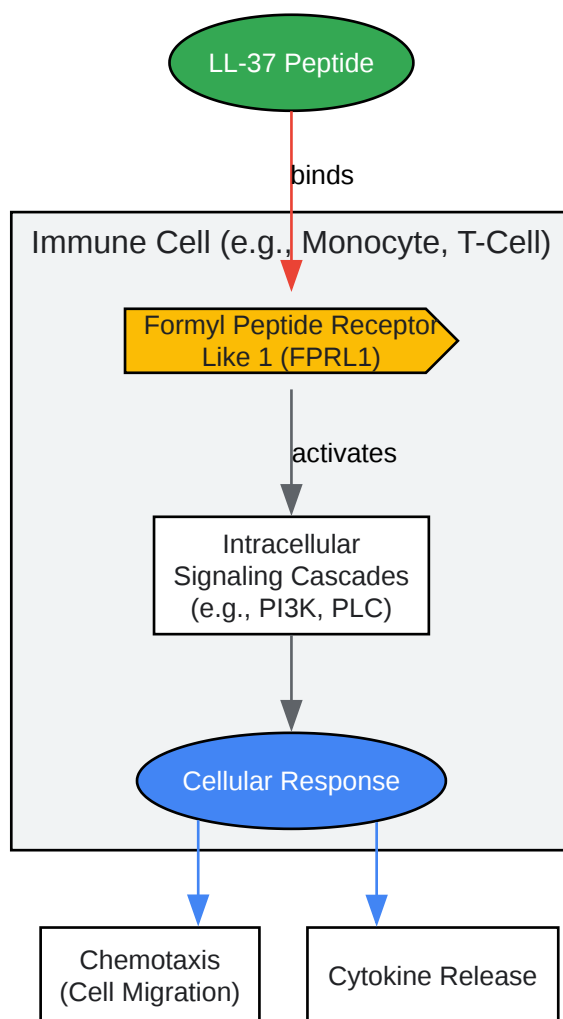
Table 1: Minimum Inhibitory Concentrations (MICs) of LL-37 Against Various Microorganisms

Microorganism	Type	MIC (µg/mL)	Reference
Pseudomonas aeruginosa	Gram-negative	<10 - 16	[11] [23]
Escherichia coli	Gram-negative	<10 - 16	[11] [23]
Salmonella typhimurium	Gram-negative	<10	[23]
Staphylococcus aureus	Gram-positive	<10 - 31	[11] [23]
Staphylococcus epidermidis	Gram-positive	<10	[23]
Listeria monocytogenes	Gram-positive	<10	[23]
Enterococcus faecalis	Gram-positive	31	[11]
Candida albicans	Fungus	>100 (in high salt)	[23]

Note: MIC values can vary based on experimental conditions, such as salt concentration.[\[23\]](#)

Immunomodulatory Functions

Beyond direct killing of microbes, early studies revealed that LL-37 possesses significant immunomodulatory properties. It acts as a chemoattractant for various immune cells, including neutrophils, monocytes, and T cells, thereby recruiting them to sites of infection.[1] Furthermore, LL-37 can modulate inflammatory responses, bind and neutralize bacterial endotoxins like LPS, and promote angiogenesis and wound healing, linking the innate immune response directly to tissue repair processes.[1][22]



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Caption: Simplified signaling pathway for LL-37-mediated chemotaxis.

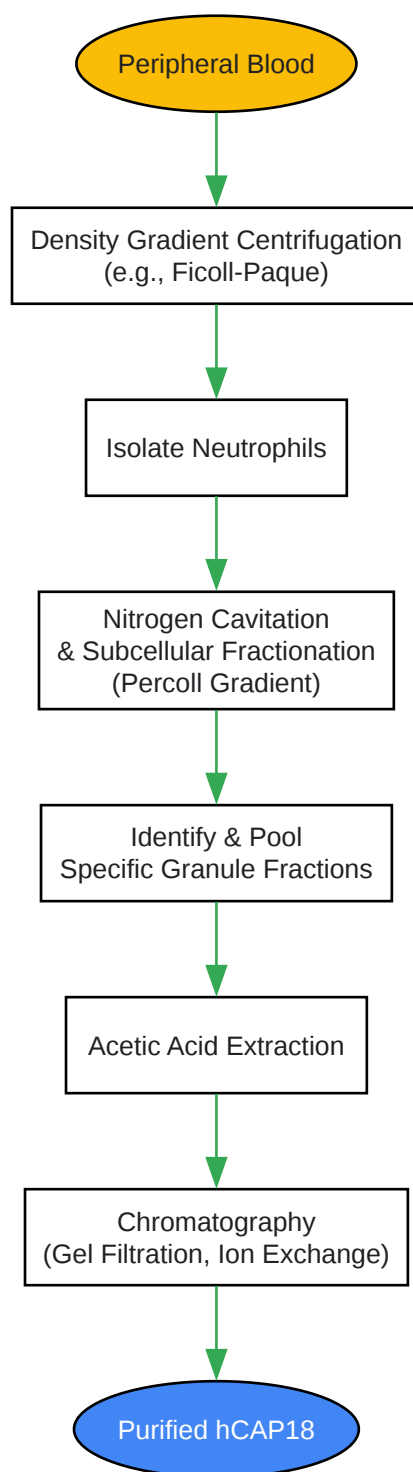
Key Experimental Protocols

The characterization of hCAP18/LL-37 relied on a combination of protein chemistry, molecular biology, and microbiology techniques.

Purification of hCAP18 from Neutrophils

Objective: To isolate the unprocessed hCAP18 proprotein from its primary cellular source.

- **Neutrophil Isolation:** Human neutrophils are isolated from peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove erythrocytes.[19]
- **Subcellular Fractionation:** Isolated neutrophils are disrupted by nitrogen cavitation, and the resulting organelles are separated on a multi-layer Percoll density gradient.[5][6] Fractions are collected and assayed for granule markers (myeloperoxidase for azurophil granules, lactoferrin for specific granules) to identify the specific granule-containing fractions.[6]
- **Extraction:** The specific granule fractions are extracted with acetic acid to solubilize the cationic proteins, including hCAP18.
- **Chromatography:** The acid extract is subjected to further purification, often involving techniques like gel filtration chromatography to separate proteins by size, followed by cation exchange chromatography. Purity is assessed by SDS-PAGE and immunoblotting with anti-hCAP18 antibodies.[19]



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Caption: Experimental workflow for the purification of hCAP18 from human neutrophils.

In Vitro Cleavage Assay

Objective: To identify the protease responsible for processing hCAP18 into LL-37.

- Incubation: Purified hCAP18 (as obtained above) is incubated at 37°C for a set time (e.g., 30 minutes) with a candidate protease (e.g., purified proteinase 3, elastase, or cathepsin G) in a suitable buffer.[\[19\]](#) A control sample of hCAP18 is incubated without any protease.
- Reaction Termination: The reaction is stopped by adding a denaturing sample buffer (e.g., Laemmli buffer) and boiling the samples.[\[19\]](#)
- Analysis: The reaction products are separated by size using SDS-PAGE (typically a Tricine-SDS-PAGE for better resolution of small peptides).
- Detection: The separated proteins and peptides are transferred to a membrane (e.g., PVDF) for immunoblotting. The membrane is probed with a monoclonal antibody specific for the LL-37 C-terminal peptide to detect the cleavage product.[\[19\]](#) The appearance of a band corresponding to the molecular weight of LL-37 (~4.5 kDa) indicates successful cleavage by the tested protease.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthetic LL-37.

- Peptide Preparation: Chemically synthesized and purified LL-37 is dissolved in a sterile, low-ionic-strength solvent (e.g., 0.01% acetic acid) to create a stock solution.
- Bacterial Inoculum: A mid-logarithmic phase culture of the test bacterium is diluted in a suitable broth medium (e.g., Mueller-Hinton broth) to a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.[\[23\]](#)
- Assay Setup: In a 96-well microtiter plate, serial twofold dilutions of the LL-37 peptide are prepared in the broth medium.
- Inoculation: The standardized bacterial suspension is added to each well containing the diluted peptide. Control wells include bacteria with no peptide (growth control) and sterile broth (sterility control).

- Incubation: The plate is incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of LL-37 that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.[11]

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